(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine

Drug Discrimination Behavioral Pharmacology Stereospecific Potency

Choose (2S)-3,4-DMA (CAS 17279-41-3) for research requiring the lowest effective dose in behavioral pharmacology. Its 1.5-fold greater potency over the R-enantiomer (ED50 2.6 vs 3.9 mg/kg in PMMA drug discrimination) ensures reproducible, stereospecific results. Essential for SAR campaigns differentiating 5-HT2A engagement (Ki 43,300 nM vs 5,200 nM for 2,5-DMA) and as a MAO-A-preferring inhibitor benchmark. This enantiopure reference standard eliminates systematic error from racemic or positional isomer substitution in forensic LC-MS/MS method validation.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 17279-41-3
Cat. No. B093253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
CAS17279-41-3
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OC)OC)N
InChIInChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1
InChIKeyKAZPHAGSWZTKDW-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine (CAS 17279-41-3): A Stereochemically Defined Dimethoxyamphetamine for Differentiated Neuropharmacological Research


(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine, also referred to as S(+)-3,4-dimethoxyamphetamine or S(+)-3,4-DMA, is the dextrorotatory S-enantiomer of the substituted amphetamine 3,4-DMA [1]. It belongs to the dimethoxyamphetamine (DMA) positional isomer series within the phenethylamine class and is characterized by two methoxy substituents at the 3- and 4-positions of the phenyl ring, plus an alpha-methyl group on the ethylamine side chain conferring a single chiral center [2]. The compound is primarily utilized as a reference standard in neuropharmacological research, forensic toxicology, and preclinical behavioral studies, where enantiopure material is essential for resolving stereospecific pharmacodynamic and pharmacokinetic properties [3].

Why Racemic 3,4-DMA or Positional Isomer Substitution Cannot Replace (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine in Quantitative Research Applications


Substituting racemic 3,4-DMA (CAS 120-26-3), its R(-)-enantiomer (CAS 64778-78-5), or a positional isomer such as 2,5-DMA for the S-enantiomer introduces systematic error into stereospecific pharmacological measurements. Published drug discrimination data demonstrate that S(+)-3,4-DMA (ED50 = 2.6 mg/kg) is approximately 1.5-fold more potent than R(-)-3,4-DMA (ED50 = 3.9 mg/kg) in producing PMMA-appropriate responding in rats [1]. Furthermore, the 5-HT2A receptor binding affinity of 3,4-DMA (Ki = 43,300 nM) differs by over 8-fold from that of 2,5-DMA (Ki = 5,200 nM) [2], indicating that even among DMA positional isomers, receptor engagement profiles are not interchangeable. Procurement of the defined (2S)-enantiomer is therefore a prerequisite for reproducible, interpretable results in studies where stereochemistry governs target interaction.

Quantitative Differentiation Evidence for (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine Against Its Closest Analogs


S(+)-3,4-DMA Is 1.5-Fold More Behaviorally Potent Than R(-)-3,4-DMA in PMMA-Trained Rat Drug Discrimination

In a direct head-to-head comparison within a single study, S(+)-3,4-DMA exhibited an ED50 of 2.6 mg/kg for substitution in rats trained to discriminate 1.25 mg/kg PMMA from vehicle, whereas R(-)-3,4-DMA required an ED50 of 3.9 mg/kg—a 1.5-fold potency difference favoring the S-enantiomer [1]. Both enantiomers fully generalized to the PMMA training stimulus and also substituted for MDMA (1.5 mg/kg training dose) but failed to substitute for (+)-amphetamine (1.0 mg/kg) or DOM (1.0 mg/kg), establishing a distinct discriminative stimulus profile that is neither classical stimulant-like nor hallucinogen-like [1].

Drug Discrimination Behavioral Pharmacology Stereospecific Potency Phenylisopropylamine

3,4-DMA Exhibits 8.3-Fold Lower 5-HT2A Receptor Affinity Than 2,5-DMA, Defining a Pharmacologically Distinct Binding Niche Among DMA Positional Isomers

In a cross-study comparison using radioligand binding assays on rat cortical membranes, racemic 3,4-DMA displayed a Ki of 43,300 nM at the 5-HT2A receptor, whereas the positional isomer 2,5-DMA showed a Ki of 5,200 nM in the same assay system [1]. This represents an 8.3-fold difference in affinity attributable solely to the position of the two methoxy substituents. For broader context, para-methoxyamphetamine (PMA) yielded a Ki of 33,600 nM, and the potent hallucinogen DOM exhibited a Ki of 100 nM in the same study [1]. Note that these affinity values were determined for racemic material; enantiomer-specific 5-HT2A binding data for 3,4-DMA have not been reported, and thus this evidence is class-level inference for the S-enantiomer.

5-HT2A Receptor Binding Affinity Positional Isomer SAR Serotonergic Psychedelic

3,4-DMA Demonstrates >5-Fold Selective Inhibition of MAO-A Over MAO-B, Differentiating It from Non-Selective or MAO-B-Preferring Amphetamine Derivatives

Racemic 3,4-DMA inhibits monoamine oxidase A with an IC50 of 20,000 nM while remaining essentially inactive at monoamine oxidase B (IC50 > 100,000 nM), yielding a >5-fold selectivity ratio for MAO-A [1][2]. This contrasts with certain para-substituted amphetamines such as PMA, which displays submicromolar IC50 values at MAO-A [3]. The MAO-A selectivity of 3,4-DMA, combined with its relatively weak MAO inhibitory potency (IC50 in the micromolar range), places it in a distinct functional category compared to potent, non-selective MAO inhibitors. Enantiomer-specific MAO inhibition data are not available; the values cited are for the racemate and should be interpreted as class-level inference.

Monoamine Oxidase Inhibition MAO-A Selectivity Enzyme Inhibition Neuropharmacology

(2S)-3,4-DMA Can Be Produced with >99% Enantiomeric Excess via Microbial Transamination, Ensuring Batch-to-Batch Stereochemical Reproducibility

Microbial synthesis using Pseudomonas sp. KNK425 with sec-butylamine as the amino donor yields (S)-3,4-DMA with >99% enantiomeric excess (ee) [1]. The complementary (R)-enantiomer is obtained with >99% ee using Arthrobacter sp. KNK168 [1]. An alternative chemoenzymatic route employing immobilised (R)-transaminase whole-cell biocatalysts in kinetic resolution mode produces the (S)-enantiomer as the unreacted fraction with >95% ee and >48% conversion [2]. These methods provide orthogonal synthetic access to enantiopure (S)-3,4-DMA, enabling rigorous stereochemical quality control. In contrast, racemic 3,4-DMA synthesized via conventional reductive amination offers 0% ee and introduces an equimolar amount of the pharmacologically distinct R-enantiomer as a contaminant.

Enantiomeric Excess Biocatalysis Stereoselective Synthesis Quality Control

3,4-DMA Co-Exposure Suppresses CYP2D6-Mediated MDMA Metabolism, Indicating a Clinically Relevant Pharmacokinetic Interaction Liability Not Shared by All Amphetamine Analogs

A clinical case report documented that co-ingestion of 3,4-DMA with MDMA resulted in near-absence of the CYP2D6-mediated MDMA metabolites 3,4-dihydromethamphetamine (HHMA) and 4-hydroxy-3-methoxymethamphetamine (HMMA), while the CYP2B6-mediated metabolites MDA and 4-hydroxy-3-methoxyamphetamine (HMA) were detected at expected levels [1]. This pattern suggests that 3,4-DMA acts as a CYP2D6 inhibitor in vivo, a property that is not uniformly shared across the DMA positional isomer series and is distinct from MDMA itself, which is primarily a CYP2D6 substrate [1]. The enantiomeric identity of the 3,4-DMA involved in this case was not determined, so this evidence is class-level inference for the (S)-enantiomer.

Drug-Drug Interaction CYP2D6 Inhibition Metabolic Toxicology Forensic Pharmacology

High-Impact Application Scenarios for (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine Based on Verified Differentiation Evidence


Enantiomer-Specific Behavioral Pharmacology and Drug Discrimination Studies

The 1.5-fold potency difference between S(+)- and R(-)-3,4-DMA in PMMA drug discrimination [1] positions (2S)-3,4-DMA as the enantiomer of choice for behavioral pharmacology studies requiring the lowest effective dose. Researchers employing two-lever drug discrimination paradigms in rodents can use this compound at a benchmark ED50 of 2.6 mg/kg to establish PMMA/MDMA-like stimulus control, while using the R-enantiomer or racemate as comparator arms to quantify stereospecific contributions to interoceptive stimulus effects. The failure of both enantiomers to substitute for amphetamine or DOM [1] further supports their use in dissecting entactogen-specific stimulus properties from classical psychostimulant or hallucinogenic cues.

Serotonergic Receptor Structure-Activity Relationship (SAR) Profiling Across DMA Positional Isomers

The 8.3-fold differential in 5-HT2A binding affinity between 3,4-DMA (Ki = 43,300 nM) and 2,5-DMA (Ki = 5,200 nM) [2] makes (2S)-3,4-DMA a critical tool compound for SAR campaigns investigating how methoxy positional substitution on the phenyl ring modulates serotonergic receptor engagement. In competitive radioligand binding panels spanning 5-HT2A, 5-HT2C, and 5-HT1A subtypes, inclusion of (2S)-3,4-DMA alongside its positional isomers enables the construction of pharmacophore models that correlate methoxy geometry with receptor affinity, informing the rational design of next-generation serotonergic agents with reduced off-target 5-HT2A activity.

Monoamine Oxidase Inhibition Screening and Isoform Selectivity Profiling

Racemic 3,4-DMA's >5-fold selectivity for MAO-A (IC50 = 20,000 nM) over MAO-B (IC50 > 100,000 nM) [3][4] establishes this compound as a moderate-potency, MAO-A-preferring reference inhibitor for enzyme screening panels. When used alongside potent non-selective inhibitors (e.g., tranylcypromine) and MAO-B-selective inhibitors (e.g., selegiline), (2S)-3,4-DMA helps define the inhibition profile continuum and provides a benchmark for evaluating the MAO-A selectivity of novel amphetamine-derived chemical entities. Its micromolar IC50 also makes it suitable as a low-affinity control in assays where submicromolar inhibitors may saturate binding sites and obscure mechanistic interpretation.

Forensic Toxicology Reference Standard for Metabolic Interaction and Polypharmacy Casework

The documented CYP2D6 metabolic suppression associated with 3,4-DMA co-ingestion [5] necessitates the availability of a well-characterized (2S)-3,4-DMA reference standard in forensic toxicology workflows. Liquid chromatography-mass spectrometry (LC-MS/MS) methods quantifying 3,4-DMA and its metabolites in biological matrices require enantiopure certified reference material for unequivocal identification and quantitation. Moreover, the compound's potential to confound MDMA metabolite interpretation through CYP2D6 inhibition makes it a critical inclusion in forensic method validation studies, where co-eluting or cross-reacting substances must be systematically ruled out.

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